Methyl 2-(hydroxymethyl)acrylate

Description

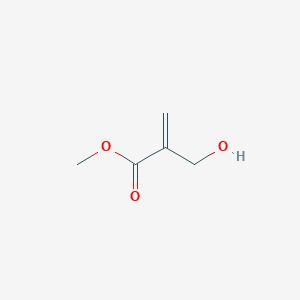

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCOAQWQVDBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473358 | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-46-5 | |

| Record name | Methyl 2-(hydroxymethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-(HYDROXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-(hydroxymethyl)acrylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (MHA). The information is curated for professionals in research and development, particularly within the pharmaceutical and materials science sectors. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key chemical processes.

Core Physicochemical Data

This compound is a versatile monomer utilized in the synthesis of various polymers and as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its dual functionality, stemming from the acrylate (B77674) and hydroxymethyl groups, allows for a wide range of chemical modifications and applications.[1][2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| CAS Number | 15484-46-5 | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][2][4] |

| Density | 1.129 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 71-72 °C at 2 Torr; 184.8 °C at 760 mmHg | [2][5] |

| Flash Point | 90 °C (195.1 °F) | [2][3][6] |

| Refractive Index | n20/D 1.456 | [3][4][6] |

| pKa (Predicted) | 13.66 ± 0.10 | [4][7] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [2][7] |

| Vapor Pressure | 0.205 mmHg at 25°C | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the synthesis of materials. Below are protocols relevant to this compound.

Synthesis of this compound via Baylis-Hillman Reaction

The Baylis-Hillman reaction is a common method for synthesizing α-methylene-β-hydroxy esters.[2] A general procedure is as follows:

-

Reactant Preparation : Methyl acrylate is mixed with an aqueous solution of formaldehyde.

-

Catalyst Addition : A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the mixture.[8]

-

Reaction : The reaction is stirred at room temperature for several days.[2] The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workup and Purification : Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.[8]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural confirmation and purity assessment are commonly performed using NMR spectroscopy.

-

Sample Preparation : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis : The chemical shifts (δ), multiplicities, and integration values of the peaks are analyzed to confirm the molecular structure. For this compound, characteristic proton signals are observed for the vinyl protons, the hydroxymethyl protons, and the methyl ester protons.[4]

-

¹H NMR (400 MHz, CD₃OD): δ 6.29 (s, 1H), 5.83 (s, 1H), 3.75 (s, 3H), 3.72 (s, 2H).[4]

-

Determination of Boiling Point

The boiling point can be determined using standard laboratory procedures.

-

Apparatus Setup : A distillation apparatus is assembled, including a boiling flask, a condenser, a thermometer, and a receiving flask.

-

Measurement : A sample of this compound is placed in the boiling flask with a few boiling chips. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid actively boils and condenses) is recorded as the boiling point. For vacuum distillation, the pressure is reduced to the desired level (e.g., 2 Torr) and maintained throughout the measurement.[2]

Visualized Workflows and Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the synthesis and application of this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Simplified diagram of the Baylis-Hillman reaction for synthesizing this compound.

Caption: Conceptual overview of the free radical polymerization process involving this compound.

Applications in Drug Development and Materials Science

This compound is a valuable monomer for creating functional polymers.[2] Its hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding, influencing the properties of the resulting materials.[2] These polymers have potential applications in:

-

Drug Delivery Systems : The biodegradability and biocompatibility of polymers derived from MHA are being explored for controlled drug release formulations.

-

Biomaterials and Tissue Engineering : Its ability to form well-defined polymers makes it a candidate for creating scaffolds and other biocompatible materials.[2]

-

Adhesives and Coatings : MHA is used in formulating specialized adhesives and coatings due to its reactivity and ability to form durable bonds.[1][7]

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development in its various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 15484-46-5 [smolecule.com]

- 3. This compound contain inhibitor 15484-46-5 [sigmaaldrich.com]

- 4. This compound | 15484-46-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl2-(hydroxymethyl)acrylate, CAS No. 15484-46-5 - iChemical [ichemical.com]

- 7. Page loading... [guidechem.com]

- 8. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for Methyl 2-(hydroxymethyl)acrylate, a key monomer in the synthesis of functional polymers. The information is intended for researchers, scientists, and professionals in drug development and material science, offering a comprehensive resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the proton (¹H) and predicted carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.29 | Singlet | 1H | =CH₂ (vinyl proton) |

| 5.83 | Singlet | 1H | =CH₂ (vinyl proton) |

| 3.75 | Singlet | 3H | -OCH₃ (methyl ester) |

| 3.72 | Singlet | 2H | -CH₂OH (hydroxymethyl) |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 166 - 168 | C=O (ester carbonyl) |

| 138 - 142 | =C(CH₂OH) (quaternary alkene carbon) |

| 125 - 128 | =CH₂ (vinylidene carbon) |

| 60 - 65 | -CH₂OH (hydroxymethyl carbon) |

| 51 - 53 | -OCH₃ (methyl ester carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Note: A specific experimental IR spectrum for this compound is not widely published. The data presented here are predicted characteristic absorption bands based on the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | =C-H stretch (vinyl) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1725 - 1700 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1640 - 1620 | Medium | C=C stretch (alkene) |

| 1200 - 1000 | Strong | C-O stretch (ester and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | Low | [M - CH₃]⁺ |

| 87 | High | [M - C₂H₅]⁺ |

| 85 | High | [M - OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 55 | Moderate | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. For the product characterized in the literature, the ¹H NMR spectrum was obtained using a 400 MHz instrument with CD₃OD as the solvent.[1]

Infrared Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed. The molecular ion peak would confirm the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(hydroxymethyl)acrylate (MHMA), a versatile monomer and chemical intermediate. This document details various synthetic methodologies, thorough characterization techniques, and includes detailed experimental protocols. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound (MHMA), with the CAS number 15484-46-5, is an organic compound featuring both a reactive acrylate (B77674) moiety and a primary hydroxyl group.[1][2] This dual functionality makes it a valuable building block in polymer chemistry and organic synthesis.[2][3] Its incorporation into polymers can enhance properties such as hydrophilicity, adhesion, and cross-linking capabilities.[1] Furthermore, MHMA serves as a key intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[2][3]

This guide will explore the primary synthetic routes to MHMA and the analytical techniques used for its characterization, providing researchers with the necessary information for its preparation and use in further applications.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The most common methods include the Baylis-Hillman reaction, a phosphonate-based approach, and a Wittig-type reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene (methyl acrylate) and an aldehyde (formaldehyde) catalyzed by a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4] A significant drawback of the conventional Baylis-Hillman reaction is its slow reaction rate.[5] However, the use of microwave irradiation can dramatically accelerate the reaction.[6]

A general workflow for the Baylis-Hillman synthesis of MHMA is outlined below.

Caption: Baylis-Hillman Synthesis Workflow for MHMA.

Synthesis from Trimethylphosphonoacetate

An alternative route involves the reaction of trimethylphosphonoacetate with paraformaldehyde in the presence of a base like potassium carbonate. This method is analogous to the synthesis of the corresponding ethyl ester.

Synthesis via Wittig Reagent

A multi-step synthesis starting from triphenylphosphine (B44618) and 2-methyl bromoacetate (B1195939) can also be employed.[7] This process involves the preparation of a Wittig reagent, methoxycarbonyl methylene (B1212753) triphenyl phosphoric chloride, which then reacts with formaldehyde.[7]

Characterization of this compound

The successful synthesis of MHMA is confirmed through a combination of physical and spectroscopic methods.

Physical Properties

A summary of the key physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [8][9] |

| Molecular Weight | 116.12 g/mol | [2][8] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Boiling Point | 71-72 °C at 2 Torr | [8] |

| Density | 1.129 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.456 | [7] |

| Flash Point | 90.6 °C | [7] |

Table 1: Physical Properties of this compound.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation of the synthesized MHMA.

A typical workflow for the characterization of MHMA is shown below.

Caption: Characterization Workflow for MHMA.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the MHMA molecule. The expected chemical shifts are summarized in Table 2.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic (=CH₂) | ~6.29 | Singlet | 1H |

| Vinylic (=CH₂) | ~5.83 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.75 | Singlet | 3H |

| Hydroxymethyl (-CH₂OH) | ~3.72 | Singlet | 2H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

Table 2: Expected ¹H NMR Chemical Shifts for this compound.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in MHMA. The expected chemical shifts are presented in Table 3.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Quaternary Alkene (C=CH₂) | ~140 |

| Methylene Alkene (=CH₂) | ~125 |

| Hydroxymethyl (-CH₂OH) | ~63 |

| Methoxy (-OCH₃) | ~52 |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound.

The FTIR spectrum of MHMA will exhibit characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are listed in Table 4.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (sp²) | Stretching | 3000-3100 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1720-1730 |

| C=C (Alkene) | Stretching | ~1630-1640 |

| C-O (Ester) | Stretching | 1100-1300 |

Table 4: Expected FTIR Absorption Bands for this compound.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of MHMA. The expected molecular ion peak [M]⁺ would be at an m/z of 116.12.

Experimental Protocols

Synthesis of this compound via Baylis-Hillman Reaction (Conventional Method)

Materials:

-

Methyl acrylate

-

Paraformaldehyde

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Tetrahydrofuran (THF)

-

1 M Phosphoric acid

-

30% Sodium carbonate solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, prepare an aqueous formaldehyde solution by heating paraformaldehyde (e.g., 45 g) and 1 M phosphoric acid (e.g., 2.3 mL) in water (e.g., 80 g) at 95 °C for 4 hours with stirring. Cool the resulting clear solution to room temperature.[5]

-

In a separate larger reaction flask, dissolve methyl acrylate (e.g., 86 g) and DABCO (e.g., 9.6 g) in THF (e.g., 100 mL) with stirring until all solids are dissolved.[5]

-

Add the prepared formaldehyde solution to the methyl acrylate/DABCO mixture.

-

Heat the reaction mixture to 85 °C and add a 30% sodium carbonate solution dropwise to adjust the pH to alkaline.[5]

-

Maintain the reaction at 85 °C with stirring, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Characterization of Synthesized this compound

¹H NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the spectrum and integrate the signals to confirm the proton ratios.

FTIR Spectroscopy:

-

Obtain the FTIR spectrum of a thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Identify the characteristic absorption bands for the hydroxyl, carbonyl, and alkene functional groups.

Mass Spectrometry:

-

Analyze a diluted sample of the purified product using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Safety Information

This compound may cause an allergic skin reaction (H317).[7] It is essential to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Store in a cool, dry place, typically refrigerated at 2-8°C, and it may contain an inhibitor like MEHQ to prevent polymerization.[7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Baylis-Hillman reaction and phosphonate-based methods are reliable synthetic routes. The structure and purity of the synthesized product can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. The provided experimental protocols serve as a valuable resource for researchers in the fields of polymer science, organic synthesis, and drug development, enabling the effective preparation and utilization of this versatile monomer.

References

- 1. guidechem.com [guidechem.com]

- 2. Baylis-Hillman Reaction [organic-chemistry.org]

- 3. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Buy this compound | 15484-46-5 [smolecule.com]

CAS number 15484-46-5 properties and uses

An In-Depth Technical Guide to CAS Number 15484-46-5: Methyl 2-(hydroxymethyl)acrylate (MHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (MHA), CAS number 15484-46-5. The information is tailored for researchers and professionals in drug development and materials science, with a focus on data presentation, experimental methodologies, and the underlying chemical and biological pathways.

Chemical and Physical Properties

This compound is a functional monomer possessing both a reactive acrylate (B77674) group and a primary hydroxyl group. This bifunctionality makes it a valuable building block in polymer synthesis for a variety of applications.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 15484-46-5 | [1][2] |

| IUPAC Name | methyl 2-(hydroxymethyl)prop-2-enoate | [3] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.129 g/cm³ at 25 °C | [2][4] |

| Boiling Point | 71-72 °C at 2 Torr | [3] |

| Flash Point | 90 °C | [3] |

| Refractive Index | n20/D 1.456 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3] Limited data on water solubility. | [3] |

| Storage | 2-8°C, often stabilized with inhibitors like MEHQ (hydroquinone monomethyl ether) to prevent polymerization.[2][4] | [2][4] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (octanol-water partition coefficient) | -0.29 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Reactivity

MHA is a reactive monomer that can undergo a variety of chemical transformations, primarily through its acrylate and hydroxyl functionalities.

Synthesis via the Baylis-Hillman Reaction

A common laboratory-scale synthesis of MHA involves the Baylis-Hillman reaction between methyl acrylate and formaldehyde, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

References

- 1. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matsc.ktu.lt [matsc.ktu.lt]

- 4. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the hydroxyl group in Methyl 2-(hydroxymethyl)acrylate

<An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MHMA), also known as methyl α-(hydroxymethyl)acrylate, is a bifunctional monomer possessing both a primary hydroxyl group (-OH) and a reactive acrylate (B77674) moiety.[1] This unique combination makes it a valuable building block in polymer chemistry and a versatile intermediate for organic synthesis.[1] The acrylate group readily participates in polymerization reactions, while the hydroxyl group provides a reactive site for a wide range of chemical modifications, enabling the synthesis of functional polymers and complex molecules with tailored properties.[1][2] This guide focuses specifically on the reactivity of the hydroxyl group, exploring its chemical behavior, key transformations, and its significance in the development of advanced materials for various applications, including the biomedical field.

Molecular Structure and Properties

The dual functionality of MHMA is central to its chemical behavior. The acrylate group, an electron-withdrawing system, influences the reactivity of the adjacent hydroxyl group. The primary hydroxyl group, in turn, allows for post-synthesis modification of polymers and serves as a key handle in creating crosslinked networks.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15484-46-5 | |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | |

| Physical State | Colorless to light yellow liquid | |

| Boiling Point | 71-72 °C (at 2 Torr) | [1] |

| Density | 1.129 g/cm³ (at 25 °C) | [1] |

| Refractive Index | n20/D 1.456 | [1] |

| Solubility | Soluble in common organic solvents | [1] |

Reactivity of the Hydroxyl Group

The primary hydroxyl group in MHMA exhibits typical reactivity for a primary alcohol, participating in reactions such as esterification, etherification, oxidation, and halogenation. Its position, allylic to the acrylate double bond, can influence reaction pathways and rates. The hydroxyl group is a crucial site for introducing new functional groups, modifying polymer properties, and creating cross-linking points for network formation.[1][4]

Key Chemical Transformations

The hydroxyl group of MHMA can be targeted for several key chemical transformations:

-

Esterification/Transesterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. This is a fundamental reaction for modifying the side chains of poly(MHMA) or for synthesizing new monomers.[1][5] Transesterification with other alcohols in the presence of a catalyst is also a viable method to produce different acrylate esters.[6][7]

-

Etherification: Formation of ethers can be achieved by reacting MHMA with alkyl halides under basic conditions (Williamson ether synthesis) or through catalyzed reactions like allylic etherification.[8][9][10]

-

Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine, using reagents like N-bromosuccinimide, to create a more reactive intermediate, methyl 2-(bromomethyl)acrylate.[1]

-

Urethane (B1682113) Formation: The reaction with isocyanates produces urethane linkages, a common strategy for crosslinking polymers to form robust networks for coatings and adhesives.

dot

References

- 1. Buy this compound | 15484-46-5 [smolecule.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. jocpr.com [jocpr.com]

- 6. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]

- 7. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functional monomer of increasing interest in the development of advanced polymers for biomedical applications, coatings, and adhesives. Its unique structure, featuring both a reactive acrylate (B77674) group and a hydroxyl functionality, allows for the synthesis of polymers with tailored properties. However, the thermal stability of MHMA is a critical consideration for its polymerization, storage, and processing. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing upon available data and analysis of related acrylate compounds. Due to a lack of extensive direct studies on the thermal behavior of the MHMA monomer, this guide also includes comparative data from similar acrylate monomers to infer potential decomposition pathways and thermal characteristics.

Introduction

This compound (MHMA), with the chemical formula C₅H₈O₃, is a colorless liquid that serves as a versatile building block in polymer chemistry.[1] The presence of a primary hydroxyl group alongside the polymerizable acrylate moiety makes it a valuable monomer for introducing hydrophilicity, crosslinking sites, and reactive handles for further chemical modification into polymer chains. These features are particularly advantageous in the design of biocompatible materials, drug delivery systems, and hydrogels.

Despite its utility, the thermal stability of MHMA is a significant concern. Like many acrylate monomers, it is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species. Commercial formulations of MHMA are typically stabilized with inhibitors such as hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization during storage and transport.[2] Understanding the thermal limits of MHMA is essential for ensuring safe handling, designing controlled polymerization processes, and predicting the service life of MHMA-based materials.

This guide summarizes the known thermal properties of MHMA, details relevant experimental protocols for thermal analysis, and explores its potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during thermal analysis and processing.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.129 g/mL at 25 °C | [2] |

| Flash Point | 90.6 °C | [2] |

| Vapor Pressure | 0.205 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C | [2] |

Thermal Stability and Decomposition Analysis

Direct experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) specifically for the this compound monomer is not extensively available in the public domain. However, based on the behavior of structurally similar acrylate monomers and safety data recommendations, several key aspects of its thermal stability can be inferred.

General Observations and Precautions

The recommendation to store MHMA at refrigerated temperatures (2-8°C) and the inclusion of inhibitors in commercial products strongly suggest that the monomer is reactive at elevated temperatures.[2] The primary concern during heating is the initiation of exothermic and potentially runaway polymerization.

Safety data sheets for similar acrylates, such as methyl acrylate, indicate that hazardous polymerization may occur when heated.[4][5] It is crucial to handle MHMA with care, avoiding excessive heat and ensuring adequate ventilation.

Inferred Thermal Behavior from Related Compounds

Studies on the thermal degradation of poly-n-alkyl acrylates and methacrylates provide insights into the potential decomposition mechanisms of the corresponding monomers at elevated temperatures. The pyrolysis of acrylate polymers typically involves main-chain scission and side-chain reactions.[6][7] For functionalized acrylates, the nature of the substituent group plays a significant role in the decomposition pathway.

In the case of MHMA, the presence of the hydroxymethyl group introduces the possibility of additional decomposition reactions, such as dehydration or formaldehyde (B43269) elimination, alongside the typical acrylate degradation pathways.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be a complex process involving multiple reaction pathways. A proposed logical relationship for the decomposition is illustrated in the following diagram.

Caption: Potential thermal fate of this compound.

At elevated temperatures, MHMA can undergo either polymerization or direct thermal decomposition. The decomposition is hypothesized to yield a range of smaller molecules. The presence of the hydroxymethyl group suggests that formaldehyde and methyl acrylate could be significant decomposition products. Further fragmentation could lead to the formation of carbon dioxide, water, and other volatile organic compounds.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of MHMA (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition process.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and polymerization, and to measure the heat flow associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of MHMA (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pierced lid may be used if the goal is to observe the boiling point.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

Heating Program: The sample is heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected boiling or decomposition point at a controlled rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate reversible transitions.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., polymerization, decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of MHMA is applied to a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400, 600, 800 °C) in the pyrolysis unit.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.[8][9][10][11]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

References

- 1. Buy this compound | 15484-46-5 [smolecule.com]

- 2. This compound contain inhibitor 15484-46-5 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. download.basf.com [download.basf.com]

- 5. trc-corp.com [trc-corp.com]

- 6. researchgate.net [researchgate.net]

- 7. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 8. mdpi.com [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

Solubility Profile of Methyl 2-(hydroxymethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-(hydroxymethyl)acrylate in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines reported qualitative observations with estimated solubility values based on the known behavior of structurally similar acrylate (B77674) monomers. The information herein is intended to serve as a valuable resource for laboratory work, formulation development, and theoretical modeling.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a liquid solute like this compound, the term "miscibility" is often used to describe its solubility in a liquid solvent. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, uniform phase. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound possesses both a polar hydroxyl (-OH) group and a moderately polar acrylate ester group. This dual functionality allows for hydrogen bonding and dipole-dipole interactions, which significantly influence its solubility profile.

Quantitative Solubility Data

| Solvent | Solvent Type | Estimated Solubility at 25°C ( g/100 mL) | Qualitative Description |

| Water | Polar Protic | > 100 | Miscible |

| Methanol | Polar Protic | > 100 | Miscible |

| Ethanol | Polar Protic | > 100 | Miscible |

| Acetone | Polar Aprotic | > 100 | Miscible |

| Dichloromethane | Polar Aprotic | > 50 | Very Soluble |

| Toluene | Nonpolar | < 10 | Sparingly Soluble |

| Hexane | Nonpolar | < 1 | Insoluble |

Note: The quantitative data presented are estimations based on the solubility of structurally analogous compounds and the general principles of chemical solubility. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid monomer like this compound in various solvents. This method is based on the gravimetric analysis of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (inhibitor-stabilized)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with sealed caps (B75204) (e.g., 20 mL scintillation vials)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C) and stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter compatible with the solvent. The filter will remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the total weight of the dish and the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or polymerization of the solute (e.g., 60-80°C under vacuum).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Calculate the weight of the solvent by subtracting the weight of the dissolved solute from the total weight of the solution sample.

-

Express the solubility in grams of solute per 100 mL of solvent, using the density of the solvent to convert the weight of the solvent to volume.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is a monomer and can polymerize. Ensure it is properly stabilized with an inhibitor and avoid exposure to high temperatures, UV light, and sources of free radicals.

-

Consult the Safety Data Sheet (SDS) for all chemicals used.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)acrylate: Molecular Structure, Functionality, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science.[1] Its unique molecular structure, featuring both a reactive acrylate (B77674) moiety and a primary hydroxyl group, allows for the synthesis of polymers with tailored properties, making it a valuable building block for a range of applications, including in the biomedical and pharmaceutical fields.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, polymerization, and potential applications of MHMA, with a particular focus on its relevance to drug development.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₅H₈O₃ and a molecular weight of 116.12 g/mol .[1] The molecule contains a methyl ester group, an acrylate double bond, and a hydroxymethyl group, which impart its characteristic reactivity and functionality.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15484-46-5 | [1][3] |

| Molecular Formula | C₅H₈O₃ | [1][3] |

| Molecular Weight | 116.12 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.129 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.456 | [4] |

| Boiling Point | 71-72 °C at 2 Torr | [3] |

| Flash Point | 90.6 °C (195.1 °F) | [4] |

| Storage Temperature | 2-8°C | [2][4] |

| InChI Key | RFUCOAQWQVDBEU-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C(=C)CO | [3] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Spectroscopy | Compound | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |

| ¹H NMR | This compound | δ 6.29 (s, 1H), 5.83 (s, 1H), 4.25 (s, 2H), 3.77 (s, 3H) | [5] |

| ¹³C NMR | Methyl Acrylate (for comparison) | 166.4 (C=O), 130.3 (=CH₂), 128.5 (=CH-), 51.7 (-OCH₃) | [6] |

| FTIR | Poly(methyl methacrylate) (for comparison) | ~1720 cm⁻¹ (C=O stretch), ~1140 cm⁻¹ (C-O-C stretch), ~1450 cm⁻¹ (CH₃/CH₂ bend) | [7] |

| Mass Spectrometry | 2-Hydroxyethyl methacrylate (B99206) (for comparison) | Major peaks at m/z = 130, 115, 99, 87, 69, 55, 41 | [8] |

Synthesis and Purification

This compound can be synthesized through various methods, with the Baylis-Hillman reaction being a common approach. This reaction involves the coupling of an acrylate with an aldehyde, catalyzed by a tertiary amine.

Experimental Protocol: Synthesis of this compound via a Modified Baylis-Hillman Reaction

This protocol is adapted from a documented synthesis.[5]

Materials:

-

Trimethylphosphonoacetate

-

Paraformaldehyde

-

Saturated potassium carbonate (K₂CO₃) aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trimethylphosphonoacetate (1.0 eq.) in a suitable solvent at room temperature with vigorous stirring.

-

Slowly add a saturated aqueous solution of potassium carbonate (1.6 eq.).

-

Add paraformaldehyde (4.0 eq.) to the reaction mixture.

-

Continue stirring for 2 hours at room temperature.

-

After the reaction is complete, extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product, this compound, is obtained as a yellow oil.[5]

Purification: Purification can be achieved by vacuum distillation.[9][10] For acrylate monomers, it is crucial to add a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during distillation and storage.[2][4]

Figure 1: General workflow for the synthesis of this compound.

Functionality and Reactivity

The functionality of MHMA is dominated by its two primary reactive sites: the carbon-carbon double bond of the acrylate group and the hydroxyl group.

-

Acrylate Group: The electron-withdrawing nature of the adjacent ester group makes the double bond susceptible to nucleophilic attack and, most importantly, radical polymerization.[3] This allows MHMA to act as a monomer in the formation of various polymers.[1][2]

-

Hydroxyl Group: The primary hydroxyl group provides a site for further chemical modification. It can undergo esterification, etherification, and reactions with isocyanates, allowing for the grafting of side chains or crosslinking of the polymer network. This functionality is particularly valuable in the design of functional biomaterials.

Polymerization

This compound can be polymerized through various techniques, most commonly free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). The choice of polymerization technique influences the polymer's molecular weight, polydispersity, and architecture.

Experimental Protocol: Free-Radical Polymerization (Bulk)

This is a general protocol for the bulk polymerization of an acrylate monomer and can be adapted for MHMA.

Materials:

-

This compound (monomer), purified and with inhibitor removed

-

AIBN (2,2'-Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) (initiator)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Methanol (for precipitation)

Procedure:

-

Place the purified monomer in the reaction vessel.

-

Add the desired amount of initiator (typically 0.1-1 mol% relative to the monomer).

-

De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for 30 minutes to remove oxygen, which inhibits radical polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere with stirring.

-

Monitor the polymerization progress by observing the increase in viscosity.

-

After the desired time or conversion is reached, cool the reaction to room temperature.

-

Dissolve the polymer in a suitable solvent (e.g., THF, DMF) and precipitate it into a non-solvent like cold methanol.

-

Filter and dry the resulting polymer under vacuum to a constant weight.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This protocol is based on ATRP of similar functional methacrylates.[11][12]

Materials:

-

This compound (monomer), purified

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) or PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) (ligand)

-

Solvent (e.g., DMF, anisole)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add CuBr and the ligand under an inert atmosphere.

-

In a separate flask, prepare a solution of the monomer and initiator in the chosen solvent.

-

De-gas the monomer/initiator solution.

-

Transfer the de-gassed solution to the Schlenk flask containing the catalyst system via a cannula or syringe.

-

Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., 50-90 °C) and stir.

-

Take samples periodically to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

-

To stop the polymerization, open the flask to air (to oxidize the copper catalyst) and dilute with a suitable solvent.

-

Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Figure 2: Comparison of Free-Radical and Atom Transfer Radical Polymerization workflows.

Applications in Drug Development

The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields.

-

Drug Delivery: The hydroxyl groups in poly(MHMA) can be used to conjugate drugs, targeting ligands, or imaging agents. The hydrophilicity imparted by the hydroxyl groups can also influence the swelling behavior of hydrogels, which is crucial for the controlled release of encapsulated therapeutics.[13] For instance, hydrogels based on the related monomer, 2-hydroxyethyl methacrylate (HEMA), have been extensively studied for drug delivery applications.[13]

-

Biomaterials and Tissue Engineering: The biocompatibility of acrylate-based polymers is a key consideration for their use in medical devices and tissue engineering scaffolds.[14][15][16] Poly(MHMA) can be crosslinked to form hydrogels that can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. The surface properties of these materials can be tuned by modifying the hydroxyl groups to control protein adsorption and cell adhesion.

-

Coatings for Medical Devices: Polymers based on MHMA can be used as coatings for medical implants and devices to improve their biocompatibility and reduce fouling.[14] The hydrophilic nature of the polymer can create a hydration layer that resists protein adsorption and bacterial adhesion.

Figure 3: Logical relationship of this compound to its polymer and applications in drug development.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile functional monomer with significant potential in the development of advanced materials for a variety of applications, including drug delivery and biomedical engineering. Its dual functionality allows for the synthesis of well-defined polymers with tunable properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis and polymerization of this promising compound. Further research into the biocompatibility and specific biological interactions of poly(MHMA) will be crucial for its successful translation into clinical applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, stabilied with BHT | 15484-46-5 | FM140462 [biosynth.com]

- 3. Buy this compound | 15484-46-5 [smolecule.com]

- 4. This compound contain inhibitor 15484-46-5 [sigmaaldrich.com]

- 5. This compound | 15484-46-5 [chemicalbook.com]

- 6. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Hydroxyethyl methacrylate [webbook.nist.gov]

- 9. CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Health and Safety Data for Methyl 2-(hydroxymethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for Methyl 2-(hydroxymethyl)acrylate (CAS No. 15484-46-5). The information is compiled from various sources and presented to meet the needs of researchers, scientists, and professionals in drug development. This document summarizes key toxicological endpoints, physical and chemical properties, and provides insights into experimental methodologies based on established guidelines.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular weight of 116.12 g/mol . It is used as a monomer in polymerization processes and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 15484-46-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Physical State | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 71-72 °C (at 2 Torr) | --INVALID-LINK-- |

| Density | 1.129 g/cm³ | --INVALID-LINK-- |

| Flash Point | 90 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents (ethanol, acetone, dichloromethane) | --INVALID-LINK-- |

Toxicological Data

The toxicological profile of this compound is summarized below. Data for closely related acrylate (B77674) compounds are included where specific data for this compound is not available, and this is noted.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 762 mg/kg | Slightly to Moderately Toxic | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 723 mg/kg | Slightly to Moderately Toxic | --INVALID-LINK-- |

| LD50 | Rabbit | Dermal | ~300 mg/kg (0.3 g/kg) | Toxic | --INVALID-LINK-- |

Skin Corrosion/Irritation

| Species | Exposure | Result | Classification | Reference |

| Rabbit | Abraded and unabraded skin | Severe irritant | GHS Category 2 | --INVALID-LINK-- |

Serious Eye Damage/Irritation

| Species | Result | Classification | Reference |

| Rabbit | Irritant | GHS Category 2 | --INVALID-LINK-- |

Respiratory and Skin Sensitization

Specific data for this compound is limited. However, acrylates as a class are known to have sensitization potential. For instance, 2-hydroxyethyl methacrylate (B99206) (HEMA) and methyl methacrylate (MMA) are recognized skin sensitizers[1][2].

| Endpoint | Species | Result | Classification | Reference (for related compounds) |

| Skin Sensitization | Guinea Pig | Not sensitizing | Not Classified | --INVALID-LINK-- |

| Skin Sensitization (related acrylates) | Mouse (LLNA) | Positive | GHS Category 1 | [3] |

Germ Cell Mutagenicity

No specific in vivo genotoxicity data for this compound were found. However, the broader class of acrylates and methacrylates generally do not show evidence of point mutations in bacterial tests (Ames test) or mutagenic effects in whole animal clastogenicity studies[4]. In vitro, they have shown some evidence of clastogenicity (chromosome damage)[4]. The genotoxicity of methyl acrylate and ethyl acrylate in vitro can be negated by the addition of glutathione (B108866), suggesting an efficient metabolic detoxification in vivo[5][6].

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. Studies on related compounds like methyl methacrylate (MMA) have not shown treatment-related increases in tumors in rats and mice[7]. The International Agency for Research on Cancer (IARC) has concluded that there is inadequate evidence for the carcinogenicity of methyl acrylate in experimental animals and has classified it as Group 3 (not classifiable as to its carcinogenicity to humans)[8].

Reproductive Toxicity

Specific reproductive toxicity data for this compound are not available. For related short-chain alkyl-methacrylate esters, reviews have not identified them as reproductive or developmental toxicants[9]. In a 2-generation reproductive toxicity study, methyl methacrylate did not cause adverse effects on fertility, reproductive performance, or development at the highest dose tested[9].

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a limited number of animals to estimate the acute oral toxicity.

-

Procedure: A single dose of the substance is administered orally to a group of animals (typically rats). The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations of effects and mortality are made. The subsequent dosing steps depend on the observed toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity

-

Principle: To determine the toxic effects following a single, prolonged dermal exposure.

-

Procedure: The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats) for 24 hours. The area is covered with a porous gauze dressing. Different dose levels are used.

-

Observations: Animals are observed for signs of toxicity and mortality over a 14-day period. The skin is also examined for local effects like erythema and edema.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

-

Principle: To assess the potential of a substance to cause reversible inflammatory changes in the skin.

-

Procedure: A small amount of the test substance (0.5 ml for liquids) is applied to a small area of shaved skin on a single animal (typically an albino rabbit) and covered with a gauze patch. The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

-

Principle: To determine the potential of a substance to produce irritation or damage to the eye.

-

Procedure: A single dose of the test substance (0.1 ml for liquids) is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored.

Mechanisms of Toxicity and Metabolism

The toxicity of acrylates is often attributed to their electrophilic nature, which allows them to react with biological nucleophiles such as proteins and glutathione via a Michael addition reaction[10][11][12]. This can lead to cellular dysfunction and oxidative stress.

The primary detoxification pathway for many acrylates is through conjugation with glutathione (GSH), a key antioxidant in the body[5][8]. This reaction is often rapid and efficient, which may explain the lack of in vivo genotoxicity for many acrylates despite some positive in vitro findings[5][6].

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7-Year Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenicity | Explore Safety Data — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reproductive & Developmental Effects | Explore Evidence-Based Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 10. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functional Polymers Using Methyl 2-(hydroxymethyl)acrylate (MHMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)acrylate (MHMA) is a versatile functional monomer that holds significant promise for the synthesis of advanced polymers. Its unique structure, featuring both a polymerizable acrylate (B77674) group and a reactive primary hydroxyl group, allows for the straightforward incorporation of functionality into polymer chains. This opens up a wide array of applications in fields such as coatings, adhesives, and notably, in the biomedical and pharmaceutical sectors for drug delivery systems, biocompatible materials, and tissue engineering. The hydroxyl group provides a convenient handle for post-polymerization modification, cross-linking, or conjugation of bioactive molecules.

This document provides detailed application notes and experimental protocols for the synthesis of the MHMA monomer and its subsequent polymerization via various techniques, including free-radical and controlled radical polymerization methods.

Monomer Synthesis: this compound (MHMA)

The synthesis of MHMA can be achieved through several routes. The most common methods involve the reaction of methyl acrylate with formaldehyde, often catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), in what is known as the Baylis-Hillman reaction.[1]

Quantitative Data for MHMA Synthesis

The following table summarizes representative reaction conditions and yields for the synthesis of MHMA and its derivatives.

| Synthesis Method | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Baylis-Hillman Reaction | 4-cyanobenzaldehyde (B52832), Methyl acrylate | DABCO | None (Neat) | 24 hours | Room Temp. | 85 | [2][3] |

| DABCO-catalyzed hydroxymethylation | Methyl acrylate, Formaldehyde | DABCO | Water/THF | 5-10 days | Room Temp. | 45-60 |

Experimental Protocol: Baylis-Hillman Synthesis of an MHMA Derivative

This protocol is adapted from the synthesis of a Baylis-Hillman adduct of methyl acrylate and an aromatic aldehyde, which is structurally related to MHMA and demonstrates the general procedure.[2][3]

Materials:

-

Methyl acrylate

-

4-cyanobenzaldehyde

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates

-

UV lamp

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, combine 4-cyanobenzaldehyde (1 equivalent) and methyl acrylate (5 equivalents).

-

Add DABCO (0.65 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction at 30-minute intervals using TLC under a UV lamp. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, remove the excess methyl acrylate using a rotary evaporator. This will yield a gummy crude material.

-

Dissolve the crude product in a minimal amount of ethyl acetate.

-

Purify the product using column chromatography with a mobile phase of ethyl acetate and n-hexane (gradient from 10:90 to 20:70 v/v).

-

Collect the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the final product.

Polymerization of this compound

MHMA can be polymerized using both conventional free-radical polymerization and controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. CRP methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. The presence of the hydroxyl group can influence the polymerization kinetics, particularly in bulk and solution polymerization, due to hydrogen bonding.

Visualization of MHMA Synthesis and Polymerization

Caption: Synthesis of MHMA and its subsequent polymerization.

Quantitative Data for Polymerization

The following tables provide representative data for the polymerization of monomers structurally similar to MHMA, such as 2-hydroxyethyl acrylate (HEA), which can be used as a guide for designing MHMA polymerization experiments.

Table 1: Free-Radical Polymerization of HEA

| Initiator | [Monomer]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| AIBN | - | Bulk | 60 | - | - | ~1000 | 1.73 | [4] |

| AIBN | - | Bulk (E-field) | 60 | - | - | 41-58 | 1.1-1.3 | [4] |

Table 2: Atom Transfer Radical Polymerization (ATRP) of HEA

| Initiator | Catalyst/Ligand | [M]:[I]:[Cu]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| MBP | CuBr/bpy | 100:1:1:2 | Bulk | 90 | 14 | 95 | 11.2 | 1.18 | [5] |

| MBP | CuBr/bpy | 50:1:1:2 | Water | 90 | 10 | 90 | 5.5 | 1.25 | [5] |

| HEBriB | Cu(II)Br2/Me6TREN | - | Water | <5 | 0.5 | 82 | 36 | 1.14 | [6] |

Table 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HEA

| RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |

| DBTTC | AIBN | - | Dioxane | 70 | 24 | >95 | - | <1.2 | [7] |

| PMPC26 | ACVA | 800:1:0.2 | Water (1.5M NaCl) | 70 | 2 | >99 | - | - | [8] |

M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand, CTA: Chain Transfer Agent, PDI: Polydispersity Index, Mn: Number-average molecular weight, Mw: Weight-average molecular weight. MBP: Methyl 2-bromopropionate, bpy: 2,2'-bipyridine, HEBriB: 2-hydroxyethyl 2-bromoisobutyrate, Me6TREN: Tris(2-(dimethylamino)ethyl)amine, DBTTC: Dibenzyltrithiocarbonate, AIBN: Azobisisobutyronitrile, ACVA: 4,4'-Azobis(4-cyanovaleric acid), PMPC: Poly(N-(2-methacryloyloxyethyl) phosphorylcholine)

Experimental Protocols for Polymerization

Protocol 1: Free-Radical Solution Polymerization of MHMA

Materials:

-

This compound (MHMA)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Purify MHMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

In a Schlenk flask, dissolve MHMA (e.g., 5 g) and AIBN (e.g., 0.1 mol% with respect to the monomer) in anhydrous DMF (e.g., 10 mL).

-

Seal the flask and degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen or argon.

-

Place the flask in a preheated oil bath at 70°C and stir.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

-

Collect the polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of MHMA

This protocol is adapted from the ATRP of 2-hydroxyethyl acrylate.[5]

Materials:

-

This compound (MHMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-bromopropionate (MBP) as initiator

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy) or PMDETA as a ligand

-

Anhydrous solvent (e.g., DMF or water)

-

Methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

To a Schlenk flask, add CuBr (1 equivalent relative to the initiator) and bpy (2 equivalents).

-

Seal the flask and cycle between vacuum and nitrogen/argon three times.

-

Add degassed solvent and the MHMA monomer via syringe.

-

Stir the mixture to form the copper-ligand complex.

-

Add the initiator (EBiB or MBP) via syringe to start the polymerization.

-

Place the flask in a preheated oil bath (e.g., 90°C) and stir.

-

Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by GPC).

-

After the desired time or conversion, terminate the polymerization by cooling and exposing the mixture to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

-

Collect and dry the polymer under vacuum.

Experimental Workflow Visualization

References

- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Methyl 2-(hydroxymethyl)acrylate (MHMA) in Hydrogel Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction